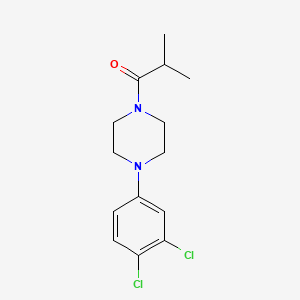![molecular formula C25H25NO4 B4749737 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B4749737.png)
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate
Übersicht
Beschreibung
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been widely studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wirkmechanismus
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a selective antagonist for the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR5 receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate binds to the mGluR5 receptor and prevents its activation by glutamate, which leads to a reduction in the excitatory signaling in the brain.
Biochemical and Physiological Effects:
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several advantages for lab experiments. It is a selective antagonist for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has a short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to study the effects of long-term 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate treatment on brain function and behavior. Additionally, there is a need for the development of more selective and potent mGluR5 antagonists that can be used in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in the treatment of anxiety, depression, addiction, and pain. 2-methoxyethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
2-methoxyethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-29-17-18-30-25(28)21-13-15-22(16-14-21)26-24(27)23-10-6-5-9-20(23)12-11-19-7-3-2-4-8-19/h2-10,13-16H,11-12,17-18H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAWMMFMHUNZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4749673.png)
![ethyl 4-benzyl-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B4749682.png)
![1,3-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4749697.png)
![1-[(5-methyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4749699.png)
![2-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4749707.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4749714.png)
![2-phenyl-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4749718.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4749721.png)


![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4749763.png)

![4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B4749772.png)